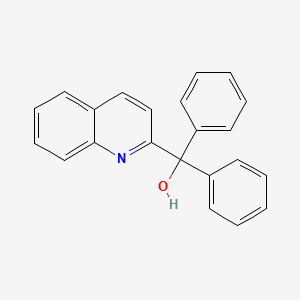
2-Chloro-1-(4-nitrophenyl)ethanol
Descripción general
Descripción
2-Chloro-1-(4-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Reduction in Organic Synthesis
2-Chloro-1-(4-nitrophenyl)ethanol has been utilized in the field of organic synthesis, particularly in catalytic reduction processes. Watanabe et al. (1984) demonstrated that various nitroarenes, including 4-nitroacetophenone, were reduced chemoselectively to 1-(4-nitrophenyl)ethanol using formic acid in the presence of a ruthenium catalyst. This process shows high conversion and selectivity, indicating the compound's utility in selective synthesis methods (Watanabe et al., 1984).
Liquid Crystalline Properties in Polymer Chemistry
Hosseini and Hoshangi (2015) investigated the liquid crystalline properties of a polymer containing a 2-anilinoethanol derivative with a 4-nitrophenyl group. This research highlighted the potential application of such compounds in advanced polymer technologies, emphasizing their good electrical conductivity and semectic texture (Hosseini & Hoshangi, 2015).
Applications in Biochemistry and Medicinal Chemistry
In biochemistry and medicinal chemistry, this compound serves as a key intermediate. For instance, Tokoshima et al. (2013) used it as a precursor in synthesizing (R)-phenylephrine, a selective α1-adrenergic receptor agonist, via whole-cell biocatalysis. This showcases the compound's importance in synthesizing medically relevant molecules (Tokoshima et al., 2013).
Synthesis of Heterocyclic Compounds
In the synthesis of heterocyclic compounds, derivatives of this compound have been used extensively. Abdel-Wahab et al. (2023) demonstrated the synthesis of new heterocyclic compounds using 1-(4-nitrophenyl)-1H-1,2,3-triazol derivatives, indicating the versatility of the compound in organic synthesis (Abdel-Wahab et al., 2023).
Kinetic Studies in Organic Reactions
The compound has also been used in studies focusing on reaction kinetics and mechanisms. Castro et al. (2005) explored the kinetics and mechanism of reactions involving aryl 4-nitrophenyl carbonates in aqueous ethanol. These studies provide valuable insights into the behavior of such compounds under different reaction conditions (Castro et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1-(4-nitrophenyl)ethanol is the enzyme HnpAB, a two-component FAD-dependent monooxygenase found in certain Gram-negative bacteria . This enzyme plays a crucial role in the degradation of this compound, converting it into other compounds through a series of biochemical reactions .
Mode of Action
This compound interacts with its target, HnpAB, by serving as a substrate for the enzyme . HnpAB catalyzes the conversion of this compound to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This reaction is crucial for the subsequent degradation of the compound .
Biochemical Pathways
The degradation of this compound occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is unique to certain Gram-negative bacteria and is distinct from the (chloro)hydroquinone pathways reported in other this compound-utilizing organisms . The BT pathway involves several steps, including the conversion of this compound to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB .
Result of Action
The action of this compound results in its conversion to BT via chloro-1,4-benzoquinone . This transformation is part of the compound’s degradation process, which ultimately leads to its breakdown and removal from the environment .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of certain Gram-negative bacteria, such as Cupriavidus sp. CNP-8, is necessary for the compound’s degradation . These bacteria possess the unique BT pathway required for the breakdown of this compound . Other environmental factors, such as pH, temperature, and the presence of other substances, may also affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(4-nitrophenyl)ethanol is known to interact with various enzymes and proteins. For instance, it has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, can degrade this compound via the 1,2,4-benzenetriol pathway . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to benzenetriol via chloro-1,4-benzoquinone .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known that the compound can influence cell function by interacting with various cellular pathways. For instance, it has been suggested that this compound may influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For example, the compound can bind to enzymes such as HnpAB, leading to changes in gene expression . Furthermore, it can inhibit or activate enzymes, thereby influencing various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves several enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Propiedades
IUPAC Name |
2-chloro-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJVGRUIXVTXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401614 | |
| Record name | 2-chloro-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13407-16-4 | |
| Record name | α-(Chloromethyl)-4-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13407-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(4-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


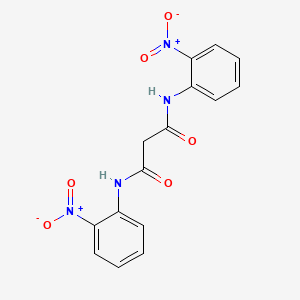
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yloxy)methyl]oxirane](/img/structure/B1621908.png)


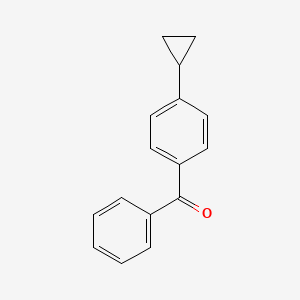
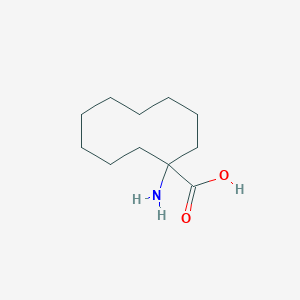

![1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621919.png)
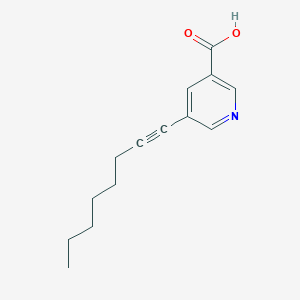
![3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1621922.png)
